Cas no 858515-77-2 (methyl 4-methyl-1H-indole-3-carboxylate)

methyl 4-methyl-1H-indole-3-carboxylate structure
858515-77-2 structure
Product Name:methyl 4-methyl-1H-indole-3-carboxylate
Numéro CAS:858515-77-2
Le MF:C11H11NO2
Mégawatts:189.210542917252
MDL:MFCD09841614
CID:2130445
PubChem ID:46311164
Update Time:2024-10-26

methyl 4-methyl-1H-indole-3-carboxylate Propriétés chimiques et physiques

Nom et identifiant

    • 4-Methyl-1H-indole-3-carboxylic acid methyl ester
    • Methyl 4-Methylindole-3-carboxylate
    • methyl 4-methyl-1H-indole-3-carboxylate
    • SY058870
    • Methyl 4-methyl-1H-indole-3-carboxylate (ACI)
    • SCHEMBL9937305
    • CS-0148700
    • CHEMBL4858916
    • 4-Methyl-1H-indole-3-Carbocylic acid methyl ester
    • AKOS006326893
    • WS-02443
    • 858515-77-2
    • MFCD09841614
    • methyl4-methyl-1H-indole-3-carboxylate
    • AC6977
    • MDL: MFCD09841614
    • Piscine à noyau: 1S/C11H11NO2/c1-7-4-3-5-9-10(7)8(6-12-9)11(13)14-2/h3-6,12H,1-2H3
    • La clé Inchi: CGOHEKFWKWPCPC-UHFFFAOYSA-N
    • Sourire: O(C)C(C1=CNC2C=CC=C(C)C=21)=O

Propriétés calculées

  • Qualité précise: 189.078978594g/mol
  • Masse isotopique unique: 189.078978594g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 2
  • Comptage des atomes lourds: 14
  • Nombre de liaisons rotatives: 2
  • Complexité: 229
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 2.9
  • Surface topologique des pôles: 42.1

methyl 4-methyl-1H-indole-3-carboxylate PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M932619-100mg
Methyl 4-methyl-1H-indole-3-carboxylate
858515-77-2 98%
100mg
¥90.90 2022-09-01
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M932619-250mg
Methyl 4-methyl-1H-indole-3-carboxylate
858515-77-2 98%
250mg
¥156.60 2022-09-01
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M932619-1g
Methyl 4-methyl-1H-indole-3-carboxylate
858515-77-2 98%
1g
¥429.30 2022-09-01
eNovation Chemicals LLC
D776986-5g
Methyl 4-Methylindole-3-carboxylate
858515-77-2 95%
5g
$650 2024-07-20
eNovation Chemicals LLC
Y1007038-1G
methyl 4-methyl-1H-indole-3-carboxylate
858515-77-2 97%
1g
$95 2024-07-21
eNovation Chemicals LLC
Y1007038-5G
methyl 4-methyl-1H-indole-3-carboxylate
858515-77-2 97%
5g
$285 2024-07-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTFT31-1G
methyl 4-methyl-1H-indole-3-carboxylate
858515-77-2 97%
1g
¥ 1,148.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTFT31-5G
methyl 4-methyl-1H-indole-3-carboxylate
858515-77-2 97%
5g
¥ 3,379.00 2023-04-13
Ambeed
A1143375-100mg
Methyl 4-methyl-1H-indole-3-carboxylate
858515-77-2 98%
100mg
$17.0 2025-04-16
Ambeed
A1143375-250mg
Methyl 4-methyl-1H-indole-3-carboxylate
858515-77-2 98%
250mg
$30.0 2025-04-16

methyl 4-methyl-1H-indole-3-carboxylate Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Sulfuric acid Solvents: Methanol ;  5 h, 80 °C; 80 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized, rt
Référence
Development and Profiling of Inverse Agonist Tools for the Neuroprotective Transcription Factor Nurr1
Zaienne, Daniel; et al, Journal of Medicinal Chemistry, 2021, 64(20), 15126-15140

Méthode de production 2

Conditions de réaction
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Rhodium Solvents: Tetrahydrofuran ;  rt → 0 °C; 0 °C; 3 h, 0 °C
2.1 Catalysts: Dabco Solvents: Dichloromethane ;  rt → 0 °C; 0 °C; 1 h, 0 °C
Référence
A general and scalable synthesis of polysubstituted indoles
Tejedor, David; et al, Molecules, 2020, 25(23),

Méthode de production 3

Conditions de réaction
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Rhodium Solvents: Tetrahydrofuran ;  rt → 0 °C; 0 °C; 3 h, 0 °C
1.2 Catalysts: Dabco Solvents: Dichloromethane ;  rt → 0 °C; 0 °C; 1 h
Référence
A general and scalable synthesis of polysubstituted indoles
Tejedor, David; et al, Molecules, 2020, 25(23),

Méthode de production 4

Conditions de réaction
1.1 Solvents: Methanol ,  Dichloromethane ,  Hexane ;  2 h, 0 °C
1.2 Reagents: Water
Référence
Enantioselective Dearomatization of Indoles via SmI2-Mediated Intermolecular Reductive Coupling with Ketones
Zhang, Wen-Yun; et al, Journal of the American Chemical Society, 2023, 145(18), 10314-10321

Méthode de production 5

Conditions de réaction
1.1 Catalysts: Dabco Solvents: Dichloromethane ;  rt → 0 °C; 0 °C; 1 h, 0 °C
Référence
A general and scalable synthesis of polysubstituted indoles
Tejedor, David; et al, Molecules, 2020, 25(23),

Méthode de production 6

Conditions de réaction
1.1 Solvents: Acetonitrile ;  4 h, 82 °C
1.2 Reagents: Oxalic acid Solvents: Dichloromethane ;  1 h, rt
Référence
A New Method for the Synthesis of 3-Substituted Indoles
Natarajan, Rakesh; et al, Synlett, 2015, 26(17), 2467-2471

Méthode de production 7

Conditions de réaction
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  5 h, < 5 °C
2.1 Solvents: Acetonitrile ;  4 h, 82 °C
2.2 Reagents: Oxalic acid Solvents: Dichloromethane ;  1 h, rt
Référence
A New Method for the Synthesis of 3-Substituted Indoles
Natarajan, Rakesh; et al, Synlett, 2015, 26(17), 2467-2471

Méthode de production 8

Conditions de réaction
1.1 Reagents: Boron trifluoride etherate Solvents: Ethanol ,  Chloroform ;  15 min, reflux
2.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  5 h, < 5 °C
3.1 Solvents: Acetonitrile ;  4 h, 82 °C
3.2 Reagents: Oxalic acid Solvents: Dichloromethane ;  1 h, rt
Référence
A New Method for the Synthesis of 3-Substituted Indoles
Natarajan, Rakesh; et al, Synlett, 2015, 26(17), 2467-2471

methyl 4-methyl-1H-indole-3-carboxylate Raw materials

methyl 4-methyl-1H-indole-3-carboxylate Preparation Products

methyl 4-methyl-1H-indole-3-carboxylate Fournisseurs

Amadis Chemical Company Limited
Membre gold
Audited Supplier Fournisseurs audités
(CAS:858515-77-2)methyl 4-methyl-1H-indole-3-carboxylate
Numéro de commande:A914691
État des stocks:in Stock
Quantité:5g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 12:53
Prix ($):256.0
Courriel:sales@amadischem.com
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:858515-77-2)methyl 4-methyl-1H-indole-3-carboxylate
A914691
Pureté:99%
Quantité:5g
Prix ($):256.0
Courriel